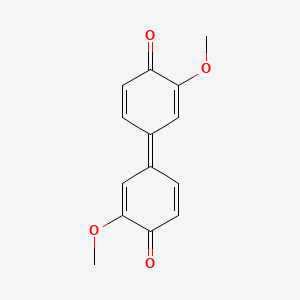

3,3'-Dimethoxy-4,4'-biphenoquinone

Description

Historical Overview and Discovery

The discovery and characterization of 3,3'-dimethoxy-4,4'-biphenoquinone emerged from extensive research into peroxidase-catalyzed oxidation reactions during the late 20th and early 21st centuries. The compound was first systematically identified through advanced analytical techniques when researchers sought to determine the precise nature of the colored product formed during guaiacol oxidation assays. High-performance liquid chromatography coupled with atmospheric pressure chemical ionization detection techniques provided definitive structural confirmation, revealing the compound's identity as this compound rather than previously hypothesized simpler oxidation products.

The historical development of understanding this compound paralleled advances in analytical chemistry instrumentation. Early colorimetric studies recognized the formation of a brown-colored product with distinctive spectroscopic properties, but the exact molecular structure remained elusive until sophisticated mass spectrometry techniques became available. The compound's systematic characterization was further enhanced through nuclear magnetic resonance spectroscopy and computational chemistry methods, which provided detailed insights into its electronic structure and chemical behavior.

Research institutions worldwide contributed to the comprehensive understanding of this compound's properties and formation mechanisms. The establishment of standardized databases, particularly the PubChem database entry created in 2007 and continuously updated through 2025, provided a centralized repository for structural and physicochemical data. This systematic documentation facilitated broader research applications and enabled comparative studies across different research groups.

Significance in Organic Chemistry Research

This compound holds particular significance in organic chemistry research due to its role as a model compound for understanding quinone chemistry and radical coupling reactions. The compound exemplifies the complex reaction pathways involved in phenolic oxidation, serving as a crucial intermediate that bridges simple phenolic substrates and more complex polymeric products. Research has demonstrated that the formation of this compound involves sophisticated radical coupling mechanisms that provide insights into broader classes of oxidative transformations.

The compound's importance extends to its applications in analytical chemistry, where it serves as a reliable indicator for peroxidase activity measurements. Studies have established precise extinction coefficients for this compound, with values reported as 26,600 inverse molar centimeters at 470 nanometers, enabling quantitative enzyme activity determinations. This analytical utility has made the compound indispensable for biochemical research, pharmaceutical development, and industrial enzyme applications.

Furthermore, the compound represents a significant model system for studying electron transfer processes and oxidative coupling reactions. Research investigations have revealed that its formation involves complex disproportionation reactions and radical intermediates, providing valuable mechanistic insights applicable to broader synthetic chemistry applications. The compound's stable quinone structure and distinctive electronic properties make it an excellent probe for understanding oxidation-reduction processes in biological and synthetic systems.

Relationship to Biphenyl Quinone Compounds

This compound belongs to the broader family of biphenyl quinone compounds, which represent an important class of organic molecules characterized by their unique structural features and chemical reactivity. The compound shares fundamental structural characteristics with other biphenyl quinones, including the presence of two benzene rings connected through a central carbon-carbon bond and substituted with quinone functionalities. However, the specific methoxy substituents at the 3,3' positions confer unique electronic and steric properties that distinguish it from other family members.

Comparative studies with related biphenyl quinone derivatives have revealed significant structure-activity relationships that govern their chemical behavior and biological activities. Research has demonstrated that the methoxy substituents significantly influence the compound's electronic distribution, affecting both its oxidation-reduction potential and its interaction with biological systems. These structural modifications also impact the compound's stability and reactivity patterns, making it distinct from unsubstituted biphenyl quinones.

The synthetic accessibility of this compound through peroxidase-catalyzed oxidation of guaiacol provides advantages over other biphenyl quinone compounds that require more complex synthetic routes. This accessibility has facilitated extensive research into its properties and applications, contributing to a better understanding of biphenyl quinone chemistry in general. The compound also serves as a synthetic precursor for more complex biphenyl quinone derivatives, enabling structure-function studies across the entire compound family.

Current Research Landscape

Contemporary research on this compound encompasses diverse areas including analytical biochemistry, synthetic organic chemistry, and materials science applications. Current investigations focus on optimizing its formation conditions to maximize yields and purity, with particular emphasis on developing environmentally sustainable synthetic approaches. Deep eutectic solvents and green chemistry methodologies represent emerging areas of research that could revolutionize the compound's production and applications.

Modern analytical applications continue to drive significant research interest, with ongoing development of increasingly sensitive and selective detection methods. Recent studies have demonstrated the compound's utility in biosensor applications, where its distinctive optical properties enable real-time monitoring of enzymatic processes. Advanced spectroscopic techniques and computational modeling approaches are providing unprecedented insights into the compound's electronic structure and reaction mechanisms.

Emerging research directions include the exploration of the compound's potential applications in advanced materials and nanotechnology. Studies investigating its incorporation into sol-gel matrices and thin-film systems demonstrate promising results for developing next-generation optical sensors and catalytic systems. These applications leverage the compound's unique combination of optical properties and chemical stability to create functional materials with enhanced performance characteristics.

The current research landscape also encompasses detailed kinetic and thermodynamic studies aimed at optimizing the compound's formation and stability under various conditions. Recent investigations have provided quantitative data on reaction rates, activation energies, and equilibrium constants that govern the compound's formation from guaiacol precursors. This fundamental understanding enables rational design of improved synthetic protocols and expanded applications in both research and industrial settings.

Properties

Molecular Formula |

C14H12O4 |

|---|---|

Molecular Weight |

244.24 g/mol |

IUPAC Name |

(4E)-2-methoxy-4-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C14H12O4/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2/h3-8H,1-2H3/b10-9+ |

InChI Key |

KHAKOFDNBUKQEB-MDZDMXLPSA-N |

Isomeric SMILES |

COC1=C/C(=C/2\C=CC(=O)C(=C2)OC)/C=CC1=O |

Canonical SMILES |

COC1=CC(=C2C=CC(=O)C(=C2)OC)C=CC1=O |

Synonyms |

3,3'-dimethoxy-4,4'-biphenoquinone 3,3'-dimethoxy-iglass |

Origin of Product |

United States |

Scientific Research Applications

Applications in Biocatalysis

3,3'-Dimethoxy-4,4'-biphenoquinone has been utilized in biocatalytic processes due to its ability to stabilize enzymes and enhance reaction efficiency.

2.1. Enzyme Stabilization

Research indicates that this compound can improve the stability of enzymes such as horseradish peroxidase (HRP) and cytochrome c (cyt c) in deep eutectic solvents (DES) . The presence of this compound facilitates higher activity levels for these enzymes under various conditions.

2.2. Biotransformations

In biotransformation applications, the compound has been shown to enhance the conversion rates of substrates when used in conjunction with DES as reaction media. For instance, studies have demonstrated that using DES containing this compound can lead to significant improvements in enantioselectivity during the reduction of ketones .

Applications in Organic Synthesis

This compound serves as a valuable reagent in organic synthesis processes.

3.1. Reaction Media

The compound is employed as a component in reaction media for various organic synthesis reactions. Its presence can influence the reaction pathways and yield .

3.2. Synthesis of Bioactive Compounds

This biphenoquinone has been utilized in the synthesis of bioactive compounds, including anticancer agents. For example, it has been involved in the preparation of thiazole derivatives that exhibit inhibitory activity against leukemia cells .

Environmental Chemistry Applications

In environmental chemistry, this compound has been studied for its role in the formation of light-absorbing secondary organic aerosols.

4.1. Aerosol Formation

Research has shown that this compound can be a precursor to light-absorbing soluble secondary organics under atmospheric conditions . Its photochemical properties contribute to the understanding of aerosol formation processes and their implications for climate change.

Data Tables

6.1. Biotransformation Case Study

A study conducted by Domínguez de María et al. (2016) demonstrated the effectiveness of this compound in enhancing the bioreduction of aromatic ketones using recombinant alcohol dehydrogenases (ADHs). The results showed increased conversion rates and enantiomeric excess when using DES containing this compound compared to traditional solvents .

6.2. Environmental Impact Study

Aerosol formation studies revealed that this compound contributes significantly to secondary organic aerosol composition under photochemical conditions typical of urban environments . This highlights its relevance in atmospheric chemistry and climate modeling.

Preparation Methods

Suzuki-Miyaura Cross-Coupling

A two-step approach involves synthesizing 3,3'-dimethoxy-4,4'-biphenyldiol via Suzuki coupling, followed by oxidation. The biphenyldiol precursor is prepared from 4-bromo-3-methoxyphenol and pinacol boronate esters using Pd(PPh).

Representative Protocol

Horner-Wadsworth-Emmons Olefination

The patent CN101665418A describes a related strategy for E-stilbene derivatives, adaptable to biphenoquinones. Phosphonate esters of 3-methoxy-4-hydroxyacetophenone are coupled under basic conditions, followed by oxidation.

Critical Parameters

-

Base: NaH or KOtBu

-

Solvent: Tetrahydrofuran (THF)

-

Oxidation: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane

Methylation of Biphenoquinone Precursors

Direct Methylation of Hydroquinones

4,4'-Biphenoquinone derivatives with free hydroxyl groups are methylated using dimethyl sulfate (DMS) or methyl iodide. A representative procedure from PubChem data involves:

-

Substrate: 3,3'-Dihydroxy-4,4'-biphenoquinone

-

Methylating Agent: DMS (2.5 equiv)

-

Base: KCO (3.0 equiv)

-

Solvent: Acetone, reflux (6 h)

Excess DMS ensures complete methylation, validated by the disappearance of hydroxyl signals (~δ 5.5 ppm) in NMR.

Protection-Deprotection Strategies

For substrates sensitive to harsh methylation conditions, tert-butyldimethylsilyl (TBS) protection is employed:

-

Protection: TBSCl (1.1 equiv), imidazole, DMF (0°C, 1 h)

-

Methylation: CHI, AgO, DMF (rt, 12 h)

-

Deprotection: TBAF in THF (0°C, 30 min)

This method achieves >90% regioselectivity for 3,3'-dimethoxy products.

Analytical Characterization

Spectroscopic Data

This compound

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows >98% purity, with a retention time of 6.7 min.

Comparative Evaluation of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Oxidative Coupling | Single-step, scalable | Moderate yields, byproduct formation | 40–55% |

| Suzuki Cross-Coupling | High regioselectivity | Requires expensive Pd catalysts | 60–75% |

| Direct Methylation | High efficiency | Limited to preformed hydroquinones | 75–90% |

Q & A

Q. What are the standard enzymatic methods for synthesizing 3,3'-Dimethoxy-4,4'-biphenoquinone, and how are reaction conditions optimized?

The compound is synthesized via peroxidase-catalyzed oxidation of guaiacol (o-methoxyphenol) in the presence of H₂O₂. Key steps include:

- Substrate preparation : Dissolve guaiacol in a buffered aqueous solution (e.g., pH 5–7).

- Catalyst selection : Use horseradish peroxidase (HRP) or soybean peroxidase (SBP) immobilized on poly-L-lysine (PLL) films to enhance thermal stability .

- Oxidation reaction : Add H₂O₂ as the oxidizing agent. Monitor reaction progress spectrophotometrically at 420–470 nm, where the brown product (this compound) absorbs .

- Optimization : Increase yields by using microemulsions (e.g., CTAB or SDS surfactants) and elevated temperatures (e.g., 90°C), which improve enzyme stability and catalytic efficiency .

Q. How is this compound utilized in analytical methods for guaiacol detection?

The compound serves as a spectrophotometric marker in the Peroxidase Enzyme Colorimetric Assay (PECA):

- Detection protocol : Mix guaiacol-containing samples with peroxidase enzymes and H₂O₂. The enzymatic oxidation produces this compound, which is quantified by measuring absorbance at 420–470 nm .

- Calibration : Prepare a standard curve using known guaiacol concentrations. Note that PECA is semi-quantitative and best suited for presence/absence detection due to variability in enzyme activity .

Q. What role do H₂O₂ and peroxidases play in the synthesis of this compound?

- H₂O₂ : Acts as an oxidizing agent, donating oxygen atoms to convert guaiacol’s phenolic hydroxyl group into a quinone structure.

- Peroxidases : Catalyze the reaction by facilitating electron transfer between guaiacol and H₂O₂. HRP and SBP are preferred due to their stability in crosslinked PLL films, which retain activity at high temperatures (up to 90°C) .

Advanced Research Questions

Q. How do reaction kinetics vary for the oxidation of 3,3'-dimethoxybenzidine to this compound using acidic bromate?

The reaction follows pseudo-first-order kinetics under acidic conditions:

- Rate law : Rate = k[oda][BrO₃⁻][H⁺]², where [oda] = 3,3'-dimethoxybenzidine.

- Mechanism : Bromate (BrO₃⁻) acts as a two-electron oxidizer, abstracting hydrogen atoms from the benzidine substrate. The reaction is monitored at 447 nm, and stoichiometry confirms a 1:1 ratio of oda to bromate .

- Methodological note : Use stopped-flow spectrophotometry for real-time kinetic analysis in controlled H⁺ environments (e.g., 0.1–0.5 M H₂SO₄) .

Q. Why does enzymatic synthesis of this compound show higher yields at elevated temperatures?

- Thermal stabilization : Crosslinked peroxidase-PLL films restrict enzyme denaturation at high temperatures (e.g., 90°C). For example, SBP-PLL retains 8-fold higher activity than HRP-PLL at 90°C due to inherent thermostability .

- Microemulsion effects : Surfactant-based microemulsions (e.g., CTAB or SDS) enhance substrate solubility and enzyme-substrate interactions, increasing yields by 3–5× compared to aqueous solutions .

Q. How does the redox behavior of this compound compare to its structural analogs, such as terphenoquinones?

- Reduction potentials : Terphenoquinones (e.g., 3,3′′,5,5′′-tetraphenyl-4,4′′-terphenoquinone) exhibit lower reduction potentials due to extended π-conjugation, enabling disproportionation reactions at lower temperatures (212.5°C vs. 289.5°C for biphenoquinones) .

- Spectroscopic analysis : Use cyclic voltammetry and UV-vis spectroscopy to compare bathochromic shifts. For instance, terphenoquinones absorb at longer wavelengths, indicating reduced excitation energy .

Q. What factors influence the stability of this compound in high-temperature biocatalytic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.